4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C12H12FN3OS and a molecular weight of 265.31 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the allyl group: This step involves the addition of an allyl group to the triazole ring, often using allyl halides in the presence of a base.
Attachment of the fluorophenoxy group: This step involves the reaction of the triazole intermediate with a fluorophenoxy compound, typically under nucleophilic substitution conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and fluorophenoxy groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole core, which is known for its biological activity.
Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Chemical Biology: Researchers use this compound to study various biological processes and pathways, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and specificity for certain targets . The thiol group can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which can affect its chemical properties and biological activity.
4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: This compound has a bromophenoxy group, which can also influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-2-7-16-11(14-15-12(16)18)8-17-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIRTPPVLYZFHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396143 |
Source
|
Record name | 4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-08-3 |
Source
|
Record name | 4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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